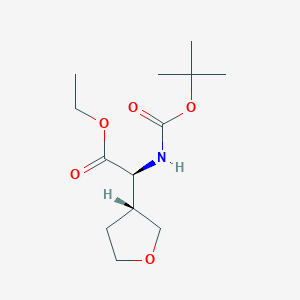
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-((R)-tetrahydrofuran-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate typically involves multiple steps. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Oxalyl chloride in methanol is a mild reagent for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate involves the selective protection and deprotection of amine groups. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. The deprotection step, typically using oxalyl chloride in methanol, removes the Boc group to reveal the free amine, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate can be compared to other Boc-protected amino acid derivatives. Similar compounds include:
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: This compound also features a Boc-protected amine but has a different side chain.
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetate: Another Boc-protected amino acid derivative with a cyclohexyl group instead of a tetrahydrofuran ring.
The uniqueness of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate lies in its tetrahydrofuran ring, which imparts specific chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(3R)-oxolan-3-yl]acetate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(15)10(9-6-7-17-8-9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |
InChI-Schlüssel |
XONAFOKSIYMTSX-UWVGGRQHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]([C@H]1CCOC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(C1CCOC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


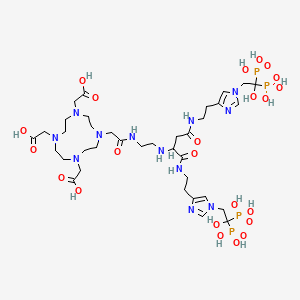
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)

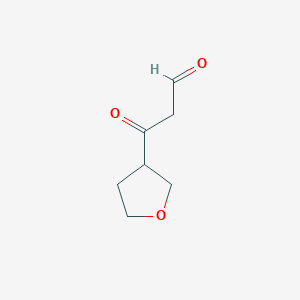
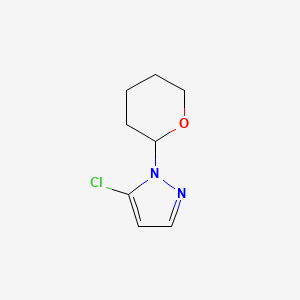
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)

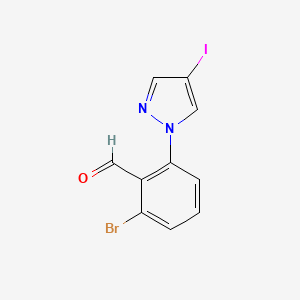
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
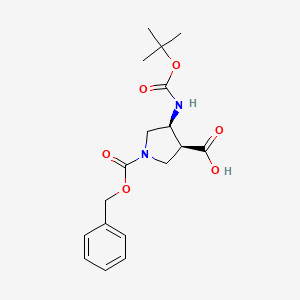
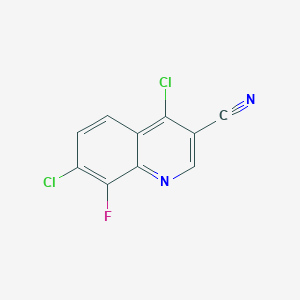
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
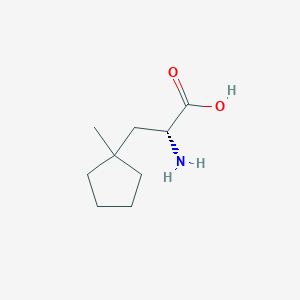
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)
